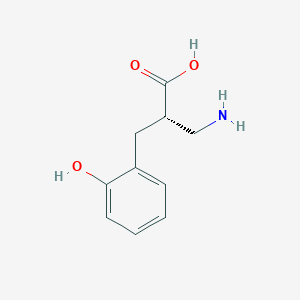
Benzoic-18O acid, 4-(hydroxy-18O)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic-18O acid, 4-(hydroxy-18O)- is a labeled compound where the oxygen atoms in the benzoic acid and hydroxy groups are replaced with the isotope oxygen-18. This compound is primarily used in scientific research to trace and study various biochemical and chemical processes due to the presence of the stable isotope.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic-18O acid, 4-(hydroxy-18O)- typically involves the incorporation of oxygen-18 into the benzoic acid structure. One common method is the oxidation of toluene-18O using potassium permanganate in an alkaline medium. The reaction conditions include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete oxidation.
Industrial Production Methods
Industrial production of Benzoic-18O acid, 4-(hydroxy-18O)- is less common due to the high cost of oxygen-18. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale. The use of specialized equipment to handle isotopically labeled compounds and ensure high purity is essential.
Chemical Reactions Analysis
Types of Reactions
Benzoic-18O acid, 4-(hydroxy-18O)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it to benzyl alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, primarily occur at the ortho position relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (H2SO4).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, chlorobenzoic acids, and sulfonic acids.
Scientific Research Applications
Benzoic-18O acid, 4-(hydroxy-18O)- is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Studying reaction mechanisms and pathways, particularly those involving oxygen transfer.
Biology: Tracing metabolic pathways and understanding enzyme-catalyzed reactions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Benzoic-18O acid, 4-(hydroxy-18O)- exerts its effects is primarily through its participation in chemical reactions where the oxygen-18 isotope acts as a tracer. This allows researchers to follow the movement and transformation of the compound in various processes. The molecular targets and pathways involved include enzyme-catalyzed reactions in metabolic pathways and chemical transformations in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Salicylic acid (2-hydroxybenzoic acid)
- p-Hydroxybenzoic acid (4-hydroxybenzoic acid)
- Protocatechuic acid (3,4-dihydroxybenzoic acid)
- Gallic acid (3,4,5-trihydroxybenzoic acid)
Uniqueness
Benzoic-18O acid, 4-(hydroxy-18O)- is unique due to its isotopic labeling with oxygen-18, which is not present in the similar compounds listed above. This labeling allows for specific tracing and studying of oxygen-involved processes, making it a valuable tool in research applications.
Properties
Molecular Formula |
C7H6O3 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
4-(18O)oxidanyl(18O)benzoic acid |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i8+2,9+2 |
InChI Key |
FJKROLUGYXJWQN-UUQIGZEMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[18OH])[18OH] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
![10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B12958229.png)









